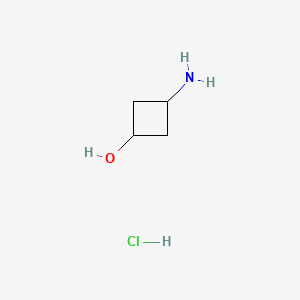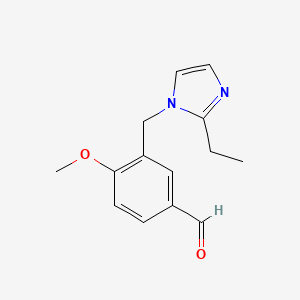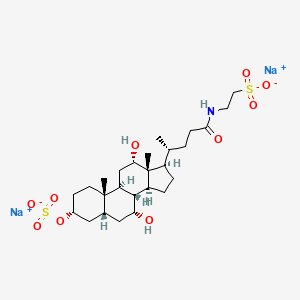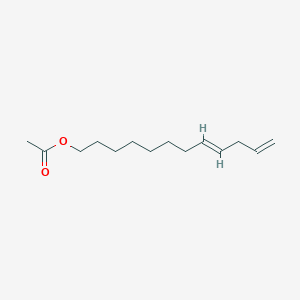
(E)-8,11-Dodecadien-1-olAcetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8,11-Dodecadien-1-olAcetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a double bond at the 8th and 11th positions of the dodecadien-1-ol chain, with an acetate group attached to the first carbon. This compound is often found in various natural sources and is known for its distinctive chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8,11-Dodecadien-1-olAcetate typically involves the esterification of (E)-8,11-Dodecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve selective esterification under milder conditions, making the process more environmentally friendly.
化学反应分析
Types of Reactions
(E)-8,11-Dodecadien-1-olAcetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学研究应用
(E)-8,11-Dodecadien-1-olAcetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.
作用机制
The mechanism of action of (E)-8,11-Dodecadien-1-olAcetate involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins, triggering a cascade of biochemical events. For instance, in insects, it acts as a pheromone by binding to olfactory receptors, leading to behavioral changes. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(E)-8,11-Dodecadien-1-ol: The alcohol counterpart without the acetate group.
(Z)-8,11-Dodecadien-1-olAcetate: The geometric isomer with a different configuration of the double bonds.
(E)-8,11-Dodecadien-1-olPropionate: Similar structure with a propionate group instead of acetate.
Uniqueness
(E)-8,11-Dodecadien-1-olAcetate is unique due to its specific double bond configuration and the presence of the acetate group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications where specific reactivity or interaction with biological systems is required.
属性
CAS 编号 |
65954-18-9 |
|---|---|
分子式 |
C₁₄H₂₄O₂ |
分子量 |
224.34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


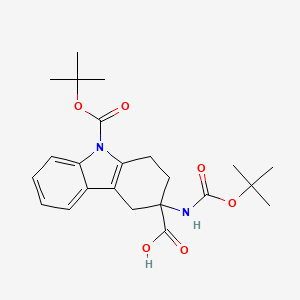
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)
